
4-Bromo-1,2-bis(tetradecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2-bis(tetradecyloxy)benzene is an organic compound with the molecular formula C34H61BrO2. It is characterized by a benzene ring substituted with a bromine atom and two tetradecyloxy groups. This compound is typically a pale yellow to colorless solid and is used in various chemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis(tetradecyloxy)benzene typically involves the bromination of 1,2-bis(tetradecyloxy)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-bis(tetradecyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce various oxidized products .
Scientific Research Applications
4-Bromo-1,2-bis(tetradecyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-bis(tetradecyloxy)benzene involves its interaction with various molecular targets. The bromine atom and tetradecyloxy groups play a crucial role in its reactivity and interactions. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents. The tetradecyloxy groups can influence the compound’s solubility and reactivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to a benzene ring.
4-Bromo-1,2-bis(octyloxy)benzene: Similar structure but with shorter alkoxy chains.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole) and its bromo derivatives: Compounds with similar bromine substitution but different core structures.
Uniqueness
4-Bromo-1,2-bis(tetradecyloxy)benzene is unique due to its long tetradecyloxy chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and organic synthesis .
Properties
Molecular Formula |
C34H61BrO2 |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
4-bromo-1,2-di(tetradecoxy)benzene |
InChI |
InChI=1S/C34H61BrO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-36-33-28-27-32(35)31-34(33)37-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28,31H,3-26,29-30H2,1-2H3 |
InChI Key |
LKFUKKFFVNNPHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)Br)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


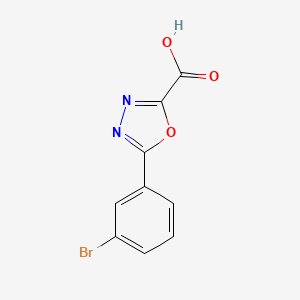


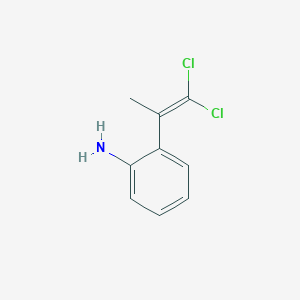
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14114206.png)
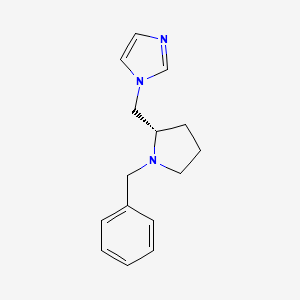

![Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B14114215.png)

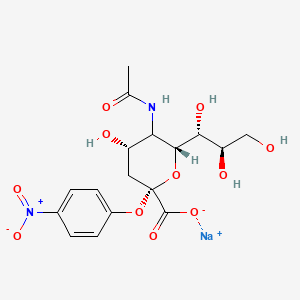
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B14114233.png)
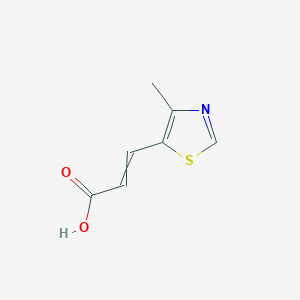
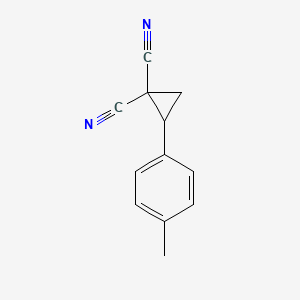
![1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester](/img/structure/B14114253.png)
